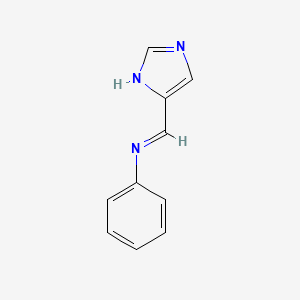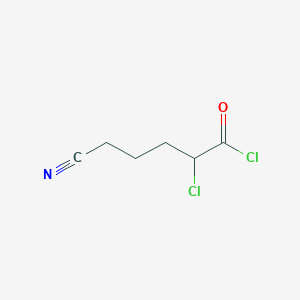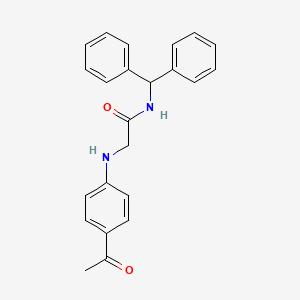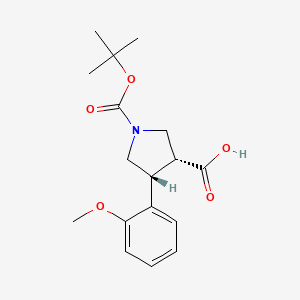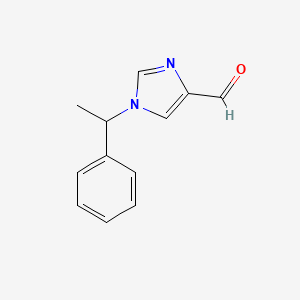
3-(tert-Butyl)-N-(4-(tert-butyl)phenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-N-(4-(tert-butyl)phenyl)aniline: is an organic compound characterized by the presence of tert-butyl groups attached to both the aniline and phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-N-(4-(tert-butyl)phenyl)aniline typically involves the alkylation of aniline derivatives. One common method includes the reaction of aniline with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of hydroperoxides or alcohols.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of tert-butyl alcohols or hydroperoxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of halogen atoms or other substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, including antimicrobial or anticancer properties. The presence of tert-butyl groups can influence the compound’s interaction with biological targets.
Industry: In the industrial sector, this compound can be used as a stabilizer or additive in various materials, including polymers and resins. Its chemical stability and reactivity make it suitable for enhancing the properties of industrial products.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-N-(4-(tert-butyl)phenyl)aniline involves its interaction with molecular targets through various pathways. The tert-butyl groups can influence the compound’s lipophilicity and steric properties, affecting its binding affinity to specific receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-tert-Butylphenol: Similar in structure but lacks the aniline moiety.
3-tert-Butyl-4-hydroxyanisole: Contains a tert-butyl group and a hydroxy group, used as an antioxidant.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another compound with tert-butyl groups, used in various chemical applications.
Uniqueness: 3-(tert-Butyl)-N-(4-(tert-butyl)phenyl)aniline is unique due to the presence of tert-butyl groups on both the aniline and phenyl rings. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific synthetic and industrial applications.
Propiedades
Fórmula molecular |
C20H27N |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
3-tert-butyl-N-(4-tert-butylphenyl)aniline |
InChI |
InChI=1S/C20H27N/c1-19(2,3)15-10-12-17(13-11-15)21-18-9-7-8-16(14-18)20(4,5)6/h7-14,21H,1-6H3 |
Clave InChI |
UFIVPVVYGRWXCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC(=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)


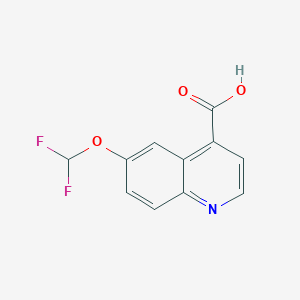
![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
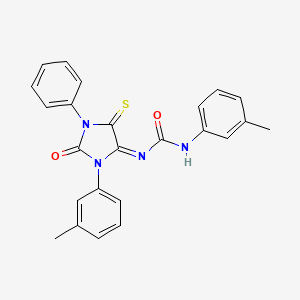
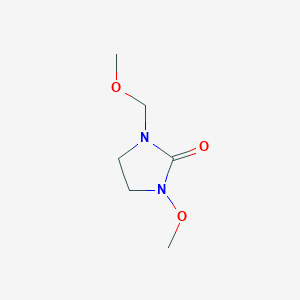
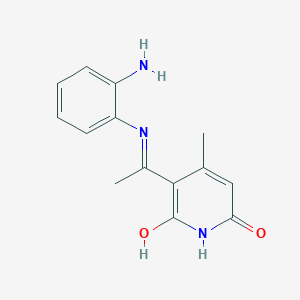
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)
